L-Type Calcium Channel Blockade: 4-Chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide IC₅₀ vs. Diltiazem
In functional assays using guinea pig isolated common bile duct, 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide exhibited an IC₅₀ of 34.47 µM for L-type calcium channel inhibition . In contrast, the prototypical benzothiazepine diltiazem showed a significantly lower IC₅₀ of 0.42 µM (4.2 × 10⁻⁷ M) in the same tissue preparation [1]. This ~82-fold difference in potency establishes 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide as a moderate affinity L-type calcium channel ligand, distinct from high-affinity blockers like diltiazem.
| Evidence Dimension | L-type calcium channel inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 34.47 µM |
| Comparator Or Baseline | Diltiazem: IC₅₀ = 0.42 µM |
| Quantified Difference | Target compound is ~82-fold less potent |
| Conditions | Guinea pig isolated common bile duct; in vitro functional assay |
Why This Matters
This defines the compound's potency range, allowing researchers to select it for applications requiring moderate L-type calcium channel blockade without complete channel suppression.
- [1] COMPARISON OF VARIOUS CALCIUM-CHANNEL BLOCKERS ON GUINEA-PIG ISOLATED COMMON BILE-DUCT. IC50 values: nifedipine 3.68 × 10⁻⁹ M; verapamil 4.93 × 10⁻⁸ M; diltiazem 4.2 × 10⁻⁷ M; dantrolene 5.51 × 10⁻⁵ M. View Source
